3-Nitro-5-(trifluoromethyl)pyridine-2-acetic acid

Anti-inflammatory drug discovery Structure-activity relationship (SAR) Pyridine acetic acid pharmacophore

3-Nitro-5-(trifluoromethyl)pyridine-2-acetic acid (CAS 1227599-60-1) is a heterocyclic building block featuring dual reactive sites: a carboxylic acid group for amide coupling and a reducible 3-nitro group for amine elaboration. Its unique ortho-relationship between the acetic acid and nitro groups enables intramolecular cyclization to form kinase inhibitor-privileged fused heterocycles—a synthetic trajectory inaccessible with non-nitrated or differently substituted analogs. Choose this scaffold for anti-inflammatory drug discovery programs requiring orthogonal SAR to phenylacetic acid derivatives. Available in high purity (≥95%).

Molecular Formula C8H5F3N2O4
Molecular Weight 250.13 g/mol
CAS No. 1227599-60-1
Cat. No. B1412129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-5-(trifluoromethyl)pyridine-2-acetic acid
CAS1227599-60-1
Molecular FormulaC8H5F3N2O4
Molecular Weight250.13 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1[N+](=O)[O-])CC(=O)O)C(F)(F)F
InChIInChI=1S/C8H5F3N2O4/c9-8(10,11)4-1-6(13(16)17)5(12-3-4)2-7(14)15/h1,3H,2H2,(H,14,15)
InChIKeyKLDHMMOSIHSAIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitro-5-(trifluoromethyl)pyridine-2-acetic acid (CAS 1227599-60-1): A Specialized Fluorinated Building Block for Pharmaceutical R&D


3-Nitro-5-(trifluoromethyl)pyridine-2-acetic acid (CAS 1227599-60-1) is a heterocyclic organic compound with the molecular formula C8H5F3N2O4 and a molecular weight of 250.13 g/mol . It belongs to the class of trifluoromethylated pyridine derivatives, featuring a pyridine ring substituted with a nitro group at the 3-position, a trifluoromethyl group at the 5-position, and an acetic acid moiety at the 2-position . The combination of the electron-withdrawing nitro (-NO2) and trifluoromethyl (-CF3) groups imparts distinct electronic and steric properties to the pyridine scaffold, making it a versatile intermediate for the synthesis of bioactive molecules in pharmaceutical and agrochemical research .

Why 3-Nitro-5-(trifluoromethyl)pyridine-2-acetic acid Cannot Be Replaced by Generic Pyridine Acetic Acid Analogs in Structure-Guided Design


Generic substitution of 3-Nitro-5-(trifluoromethyl)pyridine-2-acetic acid with other pyridine acetic acid analogs fails due to the compound's unique positional substitution pattern and electronic profile. Systematic virtual screening studies of pyridine acetic acid derivatives have established that the position of substituents on the pyridine ring critically modulates both predicted biological activity probability (Pa) and lipophilicity (LogP) [1]. Specifically, the 2-isomer position confers distinct activity profiles compared to 3- and 4-isomers, with unsubstituted 2-pyridine acetic acid showing Pa = 0.454, while 3- and 4-isomers exhibit Pa = 0.506 and Pa = 0.537 respectively [1]. Furthermore, the introduction of a trifluoromethyl group substantially alters lipophilicity, while the nitro group at the 3-position introduces both strong electron-withdrawing effects and a synthetic handle for further functionalization via reduction or nucleophilic aromatic substitution [2]. These combinatorial electronic and positional features cannot be replicated by simpler, non-fluorinated, or differently substituted analogs.

Quantitative Comparative Evidence: 3-Nitro-5-(trifluoromethyl)pyridine-2-acetic acid vs. Closest Analogs


Positional Isomer Comparison: 2-Acetic Acid Substitution Yields Distinct Predicted Anti-Inflammatory Activity Relative to 3- and 4-Isomers

In virtual screening studies of pyridine acetic acid (PAA) derivatives using PASS 2017 Professional software, the unsubstituted 2-pyridine acetic acid (the core scaffold of the target compound) exhibits a predicted anti-inflammatory activity probability (Pa) of 0.454, which is measurably lower than the Pa values for the 3-isomer (0.506) and 4-isomer (0.537) [1]. This 12% relative difference in predicted activity probability between the 2- and 4-isomers demonstrates that the position of the acetic acid moiety on the pyridine ring is a critical determinant of biological activity. The target compound, with its acetic acid group at the 2-position, occupies a distinct activity space compared to isomeric alternatives.

Anti-inflammatory drug discovery Structure-activity relationship (SAR) Pyridine acetic acid pharmacophore

Nitro Group Impact: Enhanced Acidity and Polar Surface Area Differentiation from Non-Nitrated Analog

The presence of the 3-nitro substituent in the target compound (MW 250.13, formula C8H5F3N2O4) fundamentally alters its physicochemical profile compared to the non-nitrated analog 5-(trifluoromethyl)pyridine-2-acetic acid (MW 205.13, formula C8H6F3NO2) . The nitro group increases the molecular weight by 45 Da and introduces two additional hydrogen bond acceptors, substantially elevating the topological polar surface area. For the closely related positional isomer 5-Nitro-3-(trifluoromethyl)pyridine-2-acetic acid, the calculated Topological Polar Surface Area is 96 Ų [1]. In contrast, the non-nitrated analog lacks this enhanced polarity, which directly impacts membrane permeability and solubility profiles. Additionally, the strongly electron-withdrawing nitro group significantly increases the acidity of the acetic acid proton, altering the compound's ionization state at physiological pH and its reactivity in amide coupling and esterification reactions.

Physicochemical property optimization Drug-likeness Molecular design

Positional Isomer XLogP3 Differentiation: 3-Nitro-5-CF3 Pattern Yields logP 1.1 vs. Alternative Substitution Patterns

The specific substitution pattern of the target compound—nitro at 3-position, trifluoromethyl at 5-position, acetic acid at 2-position—confers a calculated XLogP3 value of approximately 1.1, as determined for the closely related positional isomer 5-Nitro-3-(trifluoromethyl)pyridine-2-acetic acid (CAS 1806545-34-5) [1]. This moderate lipophilicity value positions the compound within the optimal logP range (1-3) for oral bioavailability according to Lipinski's Rule of Five. Virtual screening studies of pyridine acetic acid derivatives indicate that the introduction of a CF3 group is accompanied by decreased predicted anti-inflammatory activity probability (Pa) compared to unsubstituted analogs [2], suggesting that the trifluoromethyl group modulates both lipophilicity and target engagement in a substitution pattern-dependent manner. The 1.1 XLogP3 value provides a quantitative benchmark for comparing the lipophilic contribution of the 3-nitro-5-CF3-2-acetic acid substitution pattern against alternative regioisomers.

Lipophilicity optimization Drug metabolism and pharmacokinetics (DMPK) ADME prediction

Nitro Group as Synthetic Handle: Orthogonal Reactivity for Amine Generation via Selective Reduction

The 3-nitro substituent in 3-Nitro-5-(trifluoromethyl)pyridine-2-acetic acid serves as a latent amino group that can be selectively reduced to the corresponding 3-aminopyridine derivative, providing an orthogonal synthetic handle not available in non-nitrated analogs such as 5-(trifluoromethyl)pyridine-2-acetic acid (CAS 785762-99-4) [1]. This nitro-to-amine transformation enables access to a distinct chemical space: the resulting aromatic amine can undergo diazotization, Sandmeyer reactions, acylation, sulfonylation, or serve as a hydrogen bond donor in target binding. The ortho-relationship between the acetic acid moiety (2-position) and the latent amine (3-position) creates the potential for cyclization reactions to form fused heterocyclic systems, including pyridopyrazinones, pyridodiazepines, and other privileged scaffolds in medicinal chemistry. In contrast, non-nitrated analogs lack this versatile entry point for diversification, limiting their utility to reactions solely at the carboxylic acid position.

Synthetic chemistry Building block utility Late-stage functionalization

Priority Application Scenarios for 3-Nitro-5-(trifluoromethyl)pyridine-2-acetic acid Based on Comparative Evidence


Scaffold for Anti-Inflammatory Lead Optimization with Distinct 2-Position SAR Profile

Based on virtual screening data showing that 2-pyridine acetic acid derivatives occupy a distinct activity space (Pa = 0.454) compared to 3- and 4-isomers (Pa = 0.506 and 0.537 respectively) [1], this compound is best suited for anti-inflammatory drug discovery programs seeking novel chemotypes with orthogonal SAR to established phenylacetic acid derivatives. The 2-position substitution pattern may confer unique target selectivity profiles not accessible to the more active 4-isomer series. The moderate XLogP3 value of ~1.1 [2] positions this scaffold within favorable drug-like lipophilicity space for oral anti-inflammatory agents, while the nitro group provides a latent handle for amine introduction to modulate target engagement or improve solubility.

Orthogonal Building Block for Parallel Library Synthesis via Dual Carboxylic Acid and Latent Amine Handles

For medicinal chemistry teams requiring maximum synthetic versatility from a single building block, 3-Nitro-5-(trifluoromethyl)pyridine-2-acetic acid offers two chemically distinct reactive sites: the carboxylic acid group for amide coupling, esterification, or reduction; and the 3-nitro group, which can be selectively reduced to an amine for subsequent acylation, sulfonylation, diazotization, or cyclization [1]. This dual functionality enables parallel library synthesis where one site is elaborated while the other remains protected, or sequential diversification strategies that generate structurally complex analogs from a single starting material. In contrast, non-nitrated analogs such as 5-(trifluoromethyl)pyridine-2-acetic acid [2] restrict modifications to the carboxylic acid position alone.

Physicochemical Probe for Investigating Nitro Group Contributions to Permeability-Solubility Balance

The target compound, with its elevated topological polar surface area (TPSA ~96 Ų based on positional isomer data [1]) and increased molecular weight (250.13 Da) relative to non-nitrated analogs (205.13 Da [2]), serves as an ideal probe molecule for systematically evaluating the impact of a nitro substituent on in vitro ADME parameters. The 45 Da molecular weight increase and ~40-50 Ų TPSA increase (estimated) provide a measurable window for assessing permeability changes in Caco-2 or PAMPA assays, solubility shifts, and metabolic stability alterations attributable solely to the nitro group. This application is particularly valuable in lead optimization programs where balancing potency (often enhanced by lipophilic nitro groups) against favorable DMPK properties is critical.

Precursor for Fused Heterocyclic Systems via Ortho-Cyclization Chemistry

The ortho-relationship between the acetic acid moiety at the 2-position and the reducible nitro group at the 3-position creates a privileged geometry for intramolecular cyclization reactions. Upon nitro reduction to the corresponding 3-aminopyridine derivative, the resulting ortho-amino acid motif can undergo cyclocondensation with carbonyl reagents to form fused pyridopyrazinones, pyridodiazepines, or pyridooxazinones—scaffolds prevalent in kinase inhibitors and CNS-active compounds. The 5-trifluoromethyl group further enhances metabolic stability of the resulting fused heterocycles [1]. This synthetic trajectory is not accessible from non-nitrated analogs or from isomers lacking the ortho-relationship between the reactive groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Nitro-5-(trifluoromethyl)pyridine-2-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.